Cas no 93-60-7 (Methyl nicotinate)

Methyl nicotinate (C7H7NO2) is an organic ester derived from nicotinic acid, commonly utilized in pharmaceutical and cosmetic applications. It functions as a vasodilator, enhancing blood circulation when applied topically, making it valuable in therapeutic formulations for muscle pain relief and anti-inflammatory treatments. Its lipophilic nature ensures efficient skin penetration, improving bioavailability in transdermal delivery systems. Methyl nicotinate is also employed as a flavoring agent due to its mild, characteristic aroma. The compound exhibits stability under standard storage conditions and is compatible with various excipients, facilitating formulation versatility. Its well-documented safety profile and efficacy in targeted applications underscore its utility in both clinical and industrial settings.
Methyl nicotinate structure
Methyl nicotinate structure
Product Name:Methyl nicotinate
CAS No:93-60-7
MF:C7H7NO2
MW:137.135981798172
MDL:MFCD00006388
CID:34710
PubChem ID:7151
Update Time:2025-12-12

Methyl nicotinate Chemical and Physical Properties

Names and Identifiers

    • Methyl nicotinate
    • Methyl pyridine-3-carboxylate
    • Nicotinic acid methyl ester
    • 3-Picolinic acid methyl ester
    • 3-methoxycarbonylpyridine
    • 3-pyridinecarboxylic acid methyl ester
    • FEMA 3709
    • methyl 3-nicotinate
    • methyl 3-pyridinecarboxylate
    • Methyl nictinate
    • methylnicotinicacid
    • NIACIN METHYL ESTER
    • Nicometh
    • Nikomet
    • pyridine-3-carboxylic acid methyl ester
    • Methylnicotinate
    • Methyl-nicotinate
    • 3-Pyridinecarboxylic acid, methyl ester
    • Nicotinic acid, methyl ester
    • 3-(Carbomethoxy)pyridine
    • Heat spray
    • 3-(Methoxycarbonyl)pyridine
    • m-(Methoxycarbonyl)pyridine
    • 3-Picolinic acid methyl ester
    • 3PyrCOOMe
    • Heat spray (TN)
    • FEMA No. 3709
    • 3-Carbomethoxypyridine
    • Methyl nicotinat
    • Nicotinic acid, methyl ester (6CI, 7CI, 8CI)
    • NSC 13126
    • NSC 403799
    • Methyl nicotinate,99%
    • MDL: MFCD00006388
    • Inchi: 1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3
    • InChI Key: YNBADRVTZLEFNH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=NC=1)OC
    • BRN: 113951

Computed Properties

  • Exact Mass: 137.04800
  • Monoisotopic Mass: 137.047678
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.8
  • Topological Polar Surface Area: 39.2

Experimental Properties

  • Color/Form: Colorless crystals.
  • Density: 1.2528 (rough estimate)
  • Melting Point: 39-42 °C
    42-44 °C (lit.)
  • Boiling Point: 204 °C(lit.)
  • Flash Point: Degrees Fahrenheit:204.8°F
    Degrees Celsius:96°C
  • Refractive Index: 1.5323 (estimate)
  • Solubility: H2O: 0.1 g/mL, clear
  • Water Partition Coefficient: Negligible
  • PSA: 39.19000
  • LogP: 0.86820
  • Merck: 6100
  • FEMA: 3709
  • Solubility: Soluble in water, ethanol and benzene.

Methyl nicotinate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:QT1925000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:0-10°C
  • Risk Phrases:R36/38

Methyl nicotinate Customs Data

  • HS CODE:2936290090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl nicotinate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  1.5 h, rt
Reference
Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents
An, Ju Hyeon; Kim, Kyu Dong; Lee, Jun Hee, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(ethyldiphenylphosphine)palladium (silica supported) ;  1.5 h, 0.5 MPa, 100 °C
Reference
Silica supported palladium-phosphine as a reusable catalyst for alkoxycarbonylation and aminocarbonylation of aryl and heteroaryl iodides
Mane, Rajendra Shivaji; Sasaki, Takehiko; Bhanage, Bhalchandra Mahadeo, RSC Advances, 2015, 5(115), 94776-94785

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hypophosphite Catalysts: Palladium Solvents: Acetic acid
Reference
Simple and convenient deoxygenation of heteroaromatic N-oxides with sodium hypophosphite
Balicki, Roman; Kaczmarek, Lukasz, Gazzetta Chimica Italiana, 1994, 124(9), 385-6

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonium formate ,  Carbon Catalysts: Palladium Solvents: Methanol
Reference
Efficient deoxygenation of heteroaromatic N-oxides with ammonium formate as a catalytic hydrogen transfer agent
Balicki, Roman, Synthesis, 1989, (8), 645-6

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cobalt (carbon supported) ;  24 h, 1 bar, 55 °C
Reference
A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amides
Senthamarai, Thirusangumurugan; Chandrashekhar, Vishwas G.; Rockstroh, Nils; Rabeah, Jabor; Bartling, Stephan; et al, Chem, 2022, 8(2), 508-531

Production Method 6

Reaction Conditions
1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Gold Solvents: 1,4-Dioxane ;  1 h, 1 atm, 30 °C
Reference
Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes
, Japan, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Silica ,  Thionyl chloride ;  24 h, reflux
1.2 Reagents: Methanol Solvents: Water ;  12 h, 0 °C
1.3 Catalysts: 12-Tungstophosphoric acid ;  6 h, reflux
Reference
Efficient methyl esterification using methoxyl silica gel as a novel dehydrating reagent
Li, Jian-Guo; Peng, Yan-Qing, Journal of the Chinese Chemical Society (Taipei, 2010, 57, 305-308

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 - 5 °C
1.2 Solvents: Dichloromethane ,  Water ;  neutralized
Reference
Preparation of nicotinate compounds
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cobalt ,  1H-Imidazolium, 3-(cyanomethyl)-1-methyl-, chloride (1:1) Solvents: Methanol ;  20 h, 1 bar, 60 °C
Reference
Heterogeneous cobalt catalysts for selective oxygenation of alcohols to aldehydes, esters and nitriles
Mao, Fei; Qi, Zhengliang; Fan, Haipeng; Sui, Dejun; Chen, Rizhi; et al, RSC Advances, 2017, 7(3), 1498-1503

Production Method 10

Reaction Conditions
1.1 Reagents: Titanium tetrachloride ,  Sodium iodide Solvents: Acetonitrile
Reference
Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitrones
Balicki, Roman, Chemische Berichte, 1990, 123(3), 647-8

Production Method 11

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 4H-1,2,4-Triazolium, 4-ethyl-1-methyl-, iodide (1:1) Solvents: Methanol ,  Tetrahydrofuran ;  2 min, rt
1.2 20 min, rt
Reference
NHC-catalysed aerobic aldehyde-esterification with alcohols: no additives or cocatalysts required
Delany, Eoghan G.; Fagan, Claire-Louise; Gundala, Sivaji; Mari, Alessandra; Broja, Thomas; et al, Chemical Communications (Cambridge, 2013, 49(58), 6510-6512

Production Method 12

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Sodium iodide Solvents: Acetonitrile ;  60 min, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Reference
Focus on microwave assisted halogen-halogen exchange reaction conditions on 2-halopyridines
Perato, Serge; et al, Current Microwave Chemistry, 2014, 1(1), 75-80

Production Method 13

Reaction Conditions
1.1 Reagents: Dimethylformamide dimethyl acetal Solvents: Methanol
Reference
Mild conversion of primary carboxamides into carboxylic esters
Anelli, Pier Lucio; Brocchetta, Marino; Palano, Daniela; Visigalli, Massimo, Tetrahedron Letters, 1997, 38(13), 2367-2368

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  15 h, reflux
Reference
Discovery and computer aided potency optimization of a novel class of small molecule CXCR4 antagonists
Vinader, Victoria; Ahmet, Djevdet S.; Ahmed, Mohaned S.; Patterson, Laurence H.; Afarinkia, Kamyar, PLoS One, 2013, 8(10),

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ;  17 h, 160 °C
Reference
Deoxygenation of pyridine N-oxides by palladium-catalyzed transfer oxidation of trialkylamines
Fuentes, Jose A.; Clarke, Matthew L., Synlett, 2008, (17), 2579-2582

Production Method 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride ,  Sodium iodide Solvents: Acetonitrile
Reference
Selective and mild reduction of the nitrogen-oxygen bond in N-oxides and nitrones with the (CF3CO)2O/NaI system
Balicki, Roman, Gazzetta Chimica Italiana, 1990, 120(1), 67-8

Production Method 17

Reaction Conditions
1.1 Reagents: Perfluorohexane ,  Potassium hydroxide Solvents: Diethyl ether ,  Ethanol ,  1,2-Dibromoethane ;  24 h, 25 °C
Reference
Safe and facile evolution of diazomethane using the phase-vanishing method
Kawabata, Toshiki; Matsubara, Hiroshi, Tetrahedron Letters, 2023, 123,

Production Method 18

Reaction Conditions
1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ;  1 h, 30 °C
Reference
Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxides
Mikami, Yusuke; Noujima, Akifumi; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Chemistry - A European Journal, 2011, 17(6), 1768-1772

Production Method 19

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[1,1′-(1,8-Anthracenediyldi-4,1-phenylene)bis[1,1-diphenylphosphine-κP]… Solvents: Methanol ;  24 h, 5 bar, 130 °C; 130 °C → rt
Reference
Trans-chelating ligands in palladium-catalyzed carbonylative coupling and methoxycarbonylation of aryl halides
Kaganovsky, Luba; Gelman, Dmitri; Rueck-Braun, Karola, Journal of Organometallic Chemistry, 2009, 695(2), 260-266

Production Method 20

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 19 h, reflux
Reference
Direct C-H-sulfonylation of 6-membered nitrogen-heteroaromatics
Friedrich, Marius; Schulz, Lisa; Hofman, Kamil; Zangl, Rene; Morgner, Nina; et al, ChemRxiv, 2021, 1, 1-14

Production Method 21

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Bromine Solvents: Methanol ,  Water ;  rt; 2 h, rt
Reference
Oxidative Esterification of Aromatic Aldehydes Using Polymer-Supported Green Bromine
Sridhar, A.; Swarnalakshmi, S.; Selvaraj, M., Synlett, 2016, 27(9), 1344-1348

Methyl nicotinate Raw materials

Methyl nicotinate Preparation Products

Methyl nicotinate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-60-7)Methylnicotinate
Order Number:LE2931;LE26659573;LE9226
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:43
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-60-7)Methyl nicotinate
Order Number:sfd2583
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com

Methyl nicotinate Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Methyl nicotinate

Methyl Nicotinate (CAS No. 93-60-7): Properties, Applications, and Market Insights

Methyl nicotinate (CAS No. 93-60-7), also known as methyl 3-pyridinecarboxylate, is a versatile organic compound with a wide range of applications in pharmaceuticals, cosmetics, and research. This ester of nicotinic acid is renowned for its vasodilatory properties, making it a key ingredient in topical formulations designed to enhance blood circulation. With the increasing demand for skin care ingredients and performance-enhancing compounds, methyl nicotinate has garnered significant attention in both scientific and commercial circles.

The chemical structure of methyl nicotinate consists of a pyridine ring with a carboxylate ester group at the 3-position. This unique configuration contributes to its solubility in organic solvents and its ability to penetrate the skin effectively. Researchers and formulators often seek high-purity methyl nicotinate for its consistent performance in various applications. Recent studies have explored its potential in transdermal drug delivery systems, aligning with the growing interest in non-invasive medication methods.

In the pharmaceutical industry, methyl nicotinate serves as an important intermediate in the synthesis of various drugs. Its role in creating vasodilatory medications has been particularly valuable for treating circulatory disorders. The compound's ability to stimulate localized blood flow without systemic effects makes it preferable for targeted therapies. Current market trends show rising demand for pharmaceutical-grade methyl nicotinate, especially in developing innovative topical formulations.

The cosmetic industry has embraced methyl nicotinate for its skin-conditioning properties. As consumers increasingly seek cosmeceutical ingredients with proven efficacy, this compound has found its way into anti-aging creams, body sculpting products, and hair growth formulations. Its mechanism of action involves temporary capillary dilation, which can enhance the delivery of other active ingredients. This synergistic effect has made cosmetic methyl nicotinate a popular choice among formulators developing next-generation skincare solutions.

Research applications of methyl nicotinate continue to expand, particularly in studies investigating cutaneous blood flow and transdermal absorption. Scientists value its consistent vasodilatory response as a reference standard in pharmacological experiments. The compound's well-characterized effects make it invaluable for calibrating equipment and validating new measurement techniques in dermatological research.

Manufacturers of methyl nicotinate have responded to market demands by developing various purity grades and formulations. The availability of USP-grade methyl nicotinate ensures compliance with stringent pharmaceutical requirements, while technical-grade material serves industrial applications. Recent advancements in production technology have improved yield and purity, making high-quality methyl nicotinate powder more accessible to diverse industries.

Quality control remains paramount in methyl nicotinate production, with analytical methods such as HPLC and GC-MS ensuring product consistency. Suppliers typically provide comprehensive certificates of analysis detailing parameters like assay purity, residual solvents, and heavy metal content. These quality assurances are particularly important for buyers seeking reliable methyl nicotinate suppliers for sensitive applications.

The global market for methyl nicotinate has shown steady growth, driven by expanding applications in personal care and pharmaceutical sectors. Regional markets display varying demand patterns, with North America and Europe leading in pharmaceutical applications, while Asia-Pacific shows strong growth in cosmetic uses. Market analysts project continued expansion as new applications emerge in performance skincare and targeted therapeutic systems.

Storage and handling of methyl nicotinate require standard laboratory precautions. The compound is typically stable under recommended conditions, but proper storage in airtight containers protects against moisture absorption and maintains product integrity. These considerations are especially relevant for purchasers of bulk methyl nicotinate who need to maintain material quality over extended periods.

Innovative applications continue to emerge for methyl nicotinate, particularly in combination with other bioactive compounds. Researchers are investigating its potential in enhanced topical formulations that could revolutionize delivery of certain medications. The compound's established safety profile and well-understood mechanism of action make it an attractive candidate for these cutting-edge developments.

Environmental and regulatory aspects of methyl nicotinate production have gained attention as sustainability becomes increasingly important. Manufacturers are implementing greener synthesis routes and waste reduction strategies to minimize environmental impact. These efforts align with the growing demand for eco-friendly chemical production across all industries.

For researchers and product developers seeking detailed technical information, numerous studies have characterized methyl nicotinate's physicochemical properties. These include its melting point (39-41°C), boiling point (204°C), and solubility characteristics. Such data is crucial for formulating products that maximize the compound's benefits while ensuring stability and efficacy.

The future of methyl nicotinate appears promising as new applications continue to be discovered. Its role in advanced dermatological research and innovative cosmetic formulations positions it as a compound with enduring relevance. As scientific understanding of skin physiology advances, methyl nicotinate's unique properties will likely find even broader utility in health and personal care products.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-60-7)Methylnicotinate
LE2931;LE26659573;LE9226
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:93-60-7)Methyl nicotinate
sfd2583
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email